
2-Amino-6-cyclopropylpyrimidin-4-ol hydrochloride
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Overview
Description
2-Amino-6-cyclopropylpyrimidin-4-ol hydrochloride is a heterocyclic compound with a pyrimidine ring structure. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both amino and hydroxyl groups in its structure makes it a versatile compound for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-cyclopropylpyrimidin-4-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pH. The final product is obtained through a series of purification steps, including filtration, washing, and drying.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-cyclopropylpyrimidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
The biological activities of 2-Amino-6-cyclopropylpyrimidin-4-ol hydrochloride are primarily attributed to its ability to modulate enzyme activity and influence metabolic pathways associated with various diseases.
Key Biological Activities:
-
Enzyme Inhibition :
- The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Its selective inhibition of COX-2 over COX-1 suggests a favorable therapeutic profile for treating inflammatory diseases.
- Anticancer Properties :
-
Anti-inflammatory Effects :
- Animal model studies have demonstrated that the compound can reduce inflammation markers, supporting its application in treating inflammatory conditions.
Data Table: Summary of Biological Activities
In Vitro Studies
Research has highlighted the compound's effectiveness in inhibiting growth in various cancer cell lines. Specific IC values for enzyme inhibition have been noted, showing comparable potency to established anti-inflammatory drugs like celecoxib. This positions this compound as a promising candidate for further drug development.
Animal Models
In studies involving carrageenan-induced paw edema models, administration of the compound resulted in significant reductions in inflammation and improved clinical outcomes. These findings support its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-Amino-6-cyclopropylpyrimidin-4-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: Another pyrimidine derivative with similar structural features.
2-Amino-4,6-dichloropyrimidine: Known for its use in the synthesis of various pharmaceuticals.
2-Aminopyrimidine: A simpler analog with a wide range of applications in medicinal chemistry.
Uniqueness
2-Amino-6-cyclopropylpyrimidin-4-ol hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
2-Amino-6-cyclopropylpyrimidin-4-ol hydrochloride is a pyrimidine derivative notable for its potential therapeutic applications. Its unique structure, characterized by an amino group at position 2, a hydroxyl group at position 4, and a cyclopropyl substituent at position 6, contributes to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial properties, anti-inflammatory effects, and interactions with various biological targets.
The compound is synthesized through multi-step reactions, often utilizing advanced techniques to optimize yield and purity. Its chemical reactivity allows it to engage with various biological macromolecules, making it a candidate for further pharmacological exploration.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various microbial strains. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2 were reported as follows:
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |
These results indicate a moderate selectivity towards COX-1 inhibition compared to COX-2, which aligns with findings from similar pyrimidine derivatives .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies reveal that modifications to the pyrimidine ring can significantly influence the biological activity of derivatives. For instance, substituents such as electron-donating groups enhance anti-inflammatory effects, while steric factors from cyclopropyl groups may alter binding affinities .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against a panel of bacterial strains, showing a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Model : In a carrageenan-induced paw edema model in rats, the compound demonstrated significant reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin.
Q & A
Q. How can researchers synthesize 2-amino-6-cyclopropylpyrimidin-4-ol hydrochloride with high yield and purity?
Methodological Answer :
Synthesis typically involves cyclopropane ring introduction via [2+1] cycloaddition or alkylation of pyrimidine precursors. For example:
- Step 1 : Start with 4-hydroxypyrimidine derivatives (e.g., 6-chloro-4-hydroxypyrimidine) as a scaffold .
- Step 2 : Introduce the cyclopropyl group using cyclopropanating agents (e.g., trimethylsulfoxonium iodide) under basic conditions (e.g., NaH) .
- Step 3 : Aminate the 2-position via nucleophilic substitution with ammonia or protected amines.
- Step 4 : Hydrochloride salt formation using HCl in ethanol or methanol .
Key Optimization : Monitor reaction intermediates via TLC or HPLC to avoid side products (e.g., over-alkylation) .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer :
- NMR : Use 1H NMR to verify cyclopropyl protons (δ 0.5–1.5 ppm, multiplet) and pyrimidine ring protons (δ 6.5–8.5 ppm). 13C NMR confirms sp3-hybridized carbons in the cyclopropane ring (~10–15 ppm) .
- FT-IR : Identify NH2 stretching (3300–3500 cm−1) and aromatic C=N/C=C vibrations (1600–1500 cm−1) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ for C7H10ClN3O) .
Q. How can solubility and stability challenges be addressed during experimental design?
Methodological Answer :
- Solubility : Test in polar solvents (e.g., water, methanol) and use co-solvents (e.g., DMSO:water mixtures) for poorly soluble batches. Refer to solubility profiles of structurally similar compounds (e.g., dopamine hydrochloride is freely soluble in water ).
- Stability : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) and monitor degradation via HPLC. Store in amber vials under inert gas (N2) to prevent hydrolysis or oxidation .
Q. What advanced methods are recommended for detecting impurities in this compound?
Methodological Answer :
- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate and identify impurities (e.g., unreacted precursors, dehalogenated byproducts) .
- Pharmacopeial Standards : Follow guidelines for related compounds (e.g., ≤2.0% total impurities as per EP/JP standards) .
- Orthogonal Testing : Combine UV detection (254 nm) with charged aerosol detection (CAD) for non-chromophoric impurities .
Q. How should researchers resolve contradictions in reported synthetic yields for this compound?
Methodological Answer :
- Variable Analysis : Compare reaction parameters (temperature, solvent, catalyst) across studies. For example, cyclopropanation yields vary with reagent stoichiometry (e.g., excess trimethylsulfoxonium iodide improves ring closure ).
- Reproducibility : Replicate literature procedures with strict control of anhydrous conditions and inert atmospheres .
- Data Validation : Cross-check purity metrics (e.g., HPLC area% vs. elemental analysis) to rule out yield overestimation .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace cyclopropyl with methyl or phenyl groups) and compare bioactivity .
- Computational Modeling : Use DFT calculations to assess electronic effects (e.g., HOMO-LUMO gaps) or molecular docking to predict target binding .
- Biological Assays : Test analogs in dose-response models (e.g., enzyme inhibition, cellular uptake) to correlate structural changes with activity .
Q. What mechanistic studies are critical for understanding its role in catalytic or biological systems?
Methodological Answer :
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in reactions (e.g., cyclopropane ring opening) .
- Spectroscopic Trapping : Employ EPR or fluorescence quenching to detect transient intermediates (e.g., radical species during oxidation) .
- In Situ Monitoring : Use Raman spectroscopy or real-time NMR to track dynamic structural changes .
Properties
Molecular Formula |
C7H10ClN3O |
---|---|
Molecular Weight |
187.63 g/mol |
IUPAC Name |
2-amino-4-cyclopropyl-1H-pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C7H9N3O.ClH/c8-7-9-5(4-1-2-4)3-6(11)10-7;/h3-4H,1-2H2,(H3,8,9,10,11);1H |
InChI Key |
KMTLGSAYDRQPEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=O)NC(=N2)N.Cl |
Origin of Product |
United States |
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